![molecular formula C25H20N2O9 B10864309 2-Oxopropane-1,3-diyl bis[4-(2,5-dioxopyrrolidin-1-yl)benzoate]](/img/structure/B10864309.png)
2-Oxopropane-1,3-diyl bis[4-(2,5-dioxopyrrolidin-1-yl)benzoate]
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Overview
Description
3-{[4-(2,5-DIOXO-1-PYRROLIDINYL)BENZOYL]OXY}-2-OXOPROPYL 4-(2,5-DIOXO-1-PYRROLIDINYL)BENZOATE is a complex organic compound characterized by its unique structure, which includes multiple pyrrolidinyl and benzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(2,5-DIOXO-1-PYRROLIDINYL)BENZOYL]OXY}-2-OXOPROPYL 4-(2,5-DIOXO-1-PYRROLIDINYL)BENZOATE typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidinyl and benzoyl intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include acyl chlorides, amines, and catalysts such as palladium or copper complexes. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing the efficiency of the synthesis process, reducing waste, and ensuring safety.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(2,5-DIOXO-1-PYRROLIDINYL)BENZOYL]OXY}-2-OXOPROPYL 4-(2,5-DIOXO-1-PYRROLIDINYL)BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups within the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium, controlled temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionsanhydrous solvents, low temperatures.
Substitution: Nucleophiles such as amines or thiols; conditionspolar solvents, moderate temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-{[4-(2,5-DIOXO-1-PYRROLIDINYL)BENZOYL]OXY}-2-OXOPROPYL 4-(2,5-DIOXO-1-PYRROLIDINYL)BENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-{[4-(2,5-DIOXO-1-PYRROLIDINYL)BENZOYL]OXY}-2-OXOPROPYL 4-(2,5-DIOXO-1-PYRROLIDINYL)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.
Ringer’s Lactate Solution: A mixture of electrolytes used in medical treatments.
Uniqueness
3-{[4-(2,5-DIOXO-1-PYRROLIDINYL)BENZOYL]OXY}-2-OXOPROPYL 4-(2,5-DIOXO-1-PYRROLIDINYL)BENZOATE stands out due to its complex structure and versatile reactivity
Properties
Molecular Formula |
C25H20N2O9 |
---|---|
Molecular Weight |
492.4 g/mol |
IUPAC Name |
[3-[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]oxy-2-oxopropyl] 4-(2,5-dioxopyrrolidin-1-yl)benzoate |
InChI |
InChI=1S/C25H20N2O9/c28-19(13-35-24(33)15-1-5-17(6-2-15)26-20(29)9-10-21(26)30)14-36-25(34)16-3-7-18(8-4-16)27-22(31)11-12-23(27)32/h1-8H,9-14H2 |
InChI Key |
QXGCZQNWYOPEKK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)OCC(=O)COC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O |
Origin of Product |
United States |
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